5-(3-Fluorophenyl)-2,3-dimethylaniline
Description
5-(3-Fluorophenyl)-2,3-dimethylaniline is a substituted aromatic amine characterized by a benzene ring with methyl groups at the 2- and 3-positions and a 3-fluorophenyl substituent at the 5-position. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C14H14FN |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2,3-dimethylaniline |
InChI |
InChI=1S/C14H14FN/c1-9-6-12(8-14(16)10(9)2)11-4-3-5-13(15)7-11/h3-8H,16H2,1-2H3 |
InChI Key |
ZBUZGLUJTXDHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-2,3-dimethylaniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 3-fluorophenylboronic acid can be coupled with 2,3-dimethylbromoaniline in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The Suzuki–Miyaura coupling reaction is favored due to its high efficiency and selectivity. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenyl)-2,3-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
5-(3-Fluorophenyl)-2,3-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenyl)-2,3-dimethylaniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Structural and Electronic Properties
The substitution pattern on the aromatic ring significantly influences reactivity, solubility, and biological activity. Key analogs include:
Key Observations :
- The 3-fluorophenyl group in 5-(3-Fluorophenyl)-2,3-DMA may enhance metabolic stability compared to non-fluorinated analogs due to reduced electron density .
Analytical Challenges
- Chromatographic Resolution : 2,3-DMA requires resolution from compounds like mefenamic acid in HPLC (resolution ≥2), suggesting that 5-(3-Fluorophenyl)-2,3-DMA’s fluorophenyl group would alter retention times and necessitate method optimization .
- Quantification : Labeled internal standards (e.g., 2,4-dimethylaniline-d11) are used for dimethylaniline analogs, but fluorophenyl substitution may demand case-specific validation due to ionization variability in mass spectrometry .
Metabolic and Toxicological Profiles
- N-Oxygenation: N,N-Dimethylaniline undergoes microsomal N-oxygenation, a pathway correlated with carcinogenicity. The fluorophenyl group in 5-(3-Fluorophenyl)-2,3-DMA may redirect metabolism toward C-oxygenation, reducing reactive metabolite formation .
- Toxicity: 2,3-DMA and 3,5-DMA are linked to carcinogenicity via structural analogy to aniline. Fluorination could mitigate this risk by altering metabolic activation, though direct data is lacking .
Pharmacological Potential
- Sulfonamide derivatives of 2,3-DMA show antibacterial and anti-enzymatic activity, hinting at possible applications for 5-(3-Fluorophenyl)-2,3-DMA in drug discovery .
Biological Activity
5-(3-Fluorophenyl)-2,3-dimethylaniline is an organic compound that has garnered attention in pharmacological and biochemical research due to its diverse biological activities. This compound belongs to the class of substituted anilines, which are known for their potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 185.22 g/mol. The structure features a fluorophenyl group and two methyl groups on the aniline moiety, which influence its biological activity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | [specific CAS number not provided] |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro assays demonstrated that this compound can induce apoptosis in human leukemia cells by activating caspase pathways, which are crucial for programmed cell death.
Case Study: Inhibition of FLT3-ITD Kinase
One notable study investigated the inhibitory effects of various compounds on FLT3-ITD kinase, a common target in acute myeloid leukemia (AML). While specific data on this compound was not highlighted, related compounds in this class demonstrated nanomolar potency against FLT3, suggesting a potential for similar activity in the target compound .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Enzyme Inhibition
This compound has been studied for its potential to inhibit various enzymes involved in metabolic processes. For example, it has been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes. This inhibition could have implications for drug interactions and pharmacokinetics.
Table: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| CYP1A2 | 10 µM |
| CYP2D6 | 15 µM |
| CYP3A4 | 20 µM |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances lipophilicity and facilitates better membrane penetration, thereby increasing bioavailability.
Proposed Mechanisms
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Enzyme Inhibition : Competitive inhibition of key metabolic enzymes.
- Membrane Disruption : Alteration of bacterial membrane integrity leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
